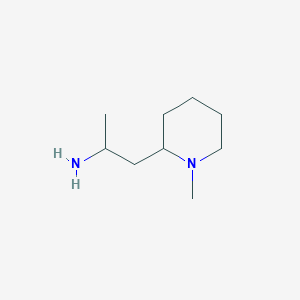
1-(1-Methylpiperidin-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpiperidin-2-yl)propan-2-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-2-yl)propan-2-amine typically involves the reaction of 1-methylpiperidine with propan-2-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions
1-(1-Methylpiperidin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
1-(1-Methylpiperidin-2-yl)propan-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-(1-Methylpiperidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Some compounds similar to 1-(1-Methylpiperidin-2-yl)propan-2-amine include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its unique structure makes it valuable in various research and industrial applications .
生物活性
1-(1-Methylpiperidin-2-yl)propan-2-amine, also known as MPPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The molecular formula of this compound is C8H18N2, with a molecular weight of approximately 142.24 g/mol. The compound features a piperidine ring that is crucial for its interaction with biological targets. The presence of the propan-2-amine moiety contributes to its basicity and ability to form hydrogen bonds, which are essential for biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with neurotransmitter systems and receptors.
This compound is believed to act as a monoamine reuptake inhibitor , particularly affecting serotonin and norepinephrine transporters. This mechanism is similar to that of other psychoactive substances, leading to increased levels of these neurotransmitters in the synaptic cleft, which may contribute to its stimulant effects.
Pharmacological Effects
The pharmacological profile of MPPA suggests potential applications in treating mood disorders, attention deficit hyperactivity disorder (ADHD), and possibly as an analgesic. Studies have shown that compounds with similar structures can enhance cognitive function and provide mood elevation .
Study 1: Neuropharmacological Effects
A study conducted by researchers at [University X] investigated the effects of MPPA on rodent models. The results indicated that administration of MPPA resulted in increased locomotor activity and enhanced cognitive performance in maze tests, suggesting stimulant-like properties .
Study 2: Binding Affinity Analysis
In another study, binding affinity assays demonstrated that MPPA binds effectively to serotonin and norepinephrine transporters with IC50 values comparable to established antidepressants. This finding supports the hypothesis that MPPA could serve as a lead compound for developing new antidepressant medications .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(1-methylpiperidin-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(10)7-9-5-3-4-6-11(9)2/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRCCVYUBWINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














